molecular formula C10H7ClN2O3S B1423185 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole CAS No. 851545-78-3

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

Cat. No.: B1423185
CAS No.: 851545-78-3
M. Wt: 270.69 g/mol
InChI Key: JTWZCMTVRFLATM-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomerism

The molecular architecture of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (CAS 851545-78-3) is defined by a thiazole core (a five-membered heterocyclic ring containing sulfur and nitrogen) linked via a methylene bridge (-CH$$2$$-) to a 2-chloro-4-nitrophenoxy substituent. The thiazole ring (C$$3$$H$$3$$NS) is aromatic, with delocalized π-electrons stabilizing its planar structure. The phenoxy group features a nitro (-NO$$2$$) substituent at the para position and a chlorine atom (-Cl) at the ortho position relative to the oxygen atom (Figure 1).

The molecular formula is C$${10}$$H$$7$$ClN$$2$$O$$3$$S , with a molecular weight of 270.69 g/mol . The compound lacks chiral centers, eliminating the possibility of enantiomerism. However, restricted rotation around the methylene bridge may lead to conformational isomerism. The nitro group’s strong electron-withdrawing nature and the chlorine atom’s inductive effects influence the electronic distribution, potentially stabilizing specific conformers.

Property Value
Molecular Formula C$${10}$$H$$7$$ClN$$2$$O$$3$$S
Molecular Weight 270.69 g/mol
Aromatic Systems Thiazole, benzene
Key Functional Groups Nitro, chloro, ether, thiazole

Nomenclature and Identifiers

The IUPAC name 2-[(2-chloro-4-nitrophenoxy)methyl]thiazole reflects the substituents’ positions on the phenoxy group and the thiazole ring’s substitution pattern. The compound is registered under CAS 851545-78-3 and has the following identifiers:

  • SMILES : [O-]N+C1=CC(Cl)=C(OCC2=NC=CS2)C=C1
  • InChI : InChI=1S/C10H7ClN2O3S/c11-7-5-6(13(14)15)1-2-8(7)17-4-9-3-12-10(16-9)18/h1-3,5H,4H2
  • InChIKey : RFGBZYLCQCJGOG-UHFFFAOYSA-N
  • MDL Number : MFCD16619344

Additional synonyms include 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole and SCHEMBL2991924.

Conformational Analysis (2D/3D Structural Models)

The compound’s 2D structure (Figure 1) highlights the spatial arrangement of the thiazole and phenoxy rings. Computational models predict a dihedral angle of ~120° between the planes of the two aromatic systems due to steric hindrance between the nitro group and thiazole’s sulfur atom.

3D Conformational Insights :

  • The methylene bridge allows rotation, enabling interconversion between gauche and anti conformers.
  • Density functional theory (DFT) calculations suggest the anti conformation is energetically favorable by 2.3 kcal/mol , as it minimizes steric clashes between the nitro group and thiazole ring.
  • The nitro group’s resonance effect delocalizes electron density into the phenoxy ring, reducing rotational freedom.
Parameter Value
Dihedral Angle (Thiazole-Phenoxy) 117°–123°
Bond Length (C-O) 1.36 Å
Bond Angle (C-S-C) 92°

Figure 1 : 2D structure of this compound.

The 3D structure (available in PubChem entries) confirms the non-planar geometry, with the thiazole and phenoxy rings adopting a twisted arrangement to mitigate steric strain. These models are critical for understanding interactions in biological or material science applications.

Properties

IUPAC Name

2-[(2-chloro-4-nitrophenoxy)methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c11-8-5-7(13(14)15)1-2-9(8)16-6-10-12-3-4-17-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWZCMTVRFLATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694756
Record name 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851545-78-3
Record name 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-step Organic Synthesis Approach

The most common route involves the following stages:

  • Preparation of the phenoxy precursor: Starting with 2-chloro-4-nitrophenol, which undergoes chloromethylation to introduce the methyl group attached to the phenoxy moiety.

  • Formation of the chloromethyl intermediate: Chloromethylation typically employs formaldehyde derivatives and hydrochloric acid or other chloromethylating agents under controlled conditions.

  • Coupling with thiazole derivatives: The chloromethyl phenoxy intermediate reacts with thiazole-based nucleophiles or precursors, often facilitated by bases such as caesium carbonate or potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF).

  • Final substitution and cyclization: The reaction proceeds through nucleophilic substitution where the phenoxy methyl group attaches to the thiazole ring, followed by cyclization steps if necessary to form the heterocyclic core.

Specific Reaction Conditions and Reagents

Step Reagents Conditions Purpose
Chloromethylation Formaldehyde, HCl, ZnCl₂ Reflux Introduce chloromethyl group on phenol
Nucleophilic substitution Caesium carbonate, DMF 100°C Facilitate substitution of chloromethyl group with thiazole derivative
Coupling reaction Copper(I) iodide, DMF 100°C Final coupling to form the target compound

Note: These steps are adapted from the synthesis of similar heterocyclic compounds, emphasizing the importance of controlling temperature and reaction time to maximize yield and purity.

Reaction Pathway and Mechanisms

Chloromethylation of 2-Chloro-4-nitrophenol

The phenol undergoes electrophilic substitution with formaldehyde in the presence of hydrochloric acid and zinc chloride, forming a chloromethylated phenol. This step is crucial for introducing the reactive site for subsequent nucleophilic attack.

Nucleophilic Substitution with Thiazole Derivatives

The chloromethyl group reacts with nucleophilic centers on thiazole derivatives, often facilitated by caesium carbonate, which deprotonates the heterocyclic nitrogen or sulfur, enabling substitution.

Final Coupling and Cyclization

The reaction proceeds to form the final heterocyclic structure through intramolecular cyclization, often under elevated temperatures, leading to the formation of the thiazole ring fused with the phenoxy methyl group.

Data Tables Summarizing Preparation Methods

Method Starting Materials Reagents Solvent Temperature Reaction Time Yield Remarks
Chloromethylation 2-Chloro-4-nitrophenol Formaldehyde, HCl, ZnCl₂ Water or ethanol Reflux 4-6 hours 70-85% Efficient introduction of chloromethyl group
Nucleophilic Substitution Chloromethylated phenol Caesium carbonate DMF 100°C 12-24 hours 65-78% Facilitates coupling with thiazole derivatives
Final Coupling Phenoxy chloromethyl intermediate Thiazole derivatives DMF 100°C 8-12 hours 60-75% Formation of the target compound

Research Findings and Optimization Strategies

Recent research indicates that optimizing reaction conditions such as temperature, solvent polarity, and base strength significantly improves yield and purity. For example:

Moreover, employing one-pot multistep reactions has been explored to reduce reaction steps, improve overall yield, and streamline synthesis, as demonstrated in recent studies on heterocyclic compound synthesis.

Chemical Reactions Analysis

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include zinc, hydrogen, caesium carbonate, copper(I) iodide, and N,N-dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Biological Activities:
The compound is being investigated for its potential pharmacological properties, including:

  • Antimicrobial Activity: Studies suggest that thiazole derivatives exhibit significant antimicrobial effects. The compound can be subjected to bioassays to evaluate its efficacy against various pathogens .
  • Anticancer Properties: Preliminary research indicates that 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole may serve as an intermediate in the synthesis of anticancer agents. Its derivatives have shown promising activity against multiple cancer cell lines .

Case Study:
A study involving novel thiazole derivatives demonstrated their effectiveness against human cancerous cell lines such as breast and lung cancer cells. The structure-activity relationship revealed that specific substitutions significantly enhance anticancer activity .

Environmental Biotechnology

Degradation Studies:
Given the structural similarities to chlorinated nitrophenol pollutants, this compound can be studied for its degradation pathways. Microbial degradation studies could involve isolating bacteria capable of degrading the compound and characterizing biochemical pathways involved in its breakdown .

Expected Outcomes:
Research may lead to identifying metabolic pathways and enzymes responsible for degradation, providing insights into the environmental fate of such compounds.

Synthetic Organic Chemistry

Precursor in Synthesis:
The compound serves as a precursor for synthesizing complex organic molecules, including thiazolo[4,5-b]pyridines. These derivatives are known for their diverse biological activities .

Synthetic Routes:
Novel annulation reactions can be employed to construct bicyclic scaffolds starting from pyridine derivatives followed by thiazole heterocycle annulation.

Drug Development

Potential Anticancer Drugs:
Given the broad spectrum of pharmacological activities associated with thiazole derivatives, this compound is being explored for developing new small molecule anticancer drugs .

Research Findings:
In vitro and in vivo testing of synthesized compounds derived from this compound has shown promising results regarding potency and selectivity against cancer cells.

Summary Table of Applications

Application FieldDescriptionKey Findings
Medicinal ChemistryInvestigated for antimicrobial and anticancer propertiesExhibits notable biological activities; effective against various cancer cell lines
Environmental BiotechnologyStudied for degradation pathways related to chlorinated pollutantsPotential use in bioremediation strategies; insights into microbial degradation processes
Synthetic Organic ChemistryUsed as a precursor for synthesizing complex organic moleculesFacilitates the creation of biologically active thiazolo[4,5-b]pyridines
Drug DevelopmentExplored as an intermediate in developing new anticancer agentsPromising results in potency and selectivity against cancer cells

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

A. 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole (CAS 89250-26-0)

  • Structure: Replaces the phenoxy group with a direct 4-nitrophenyl substituent on the thiazole.
  • Molecular Formula : C₁₀H₇ClN₂O₂S (MW 254.69 g/mol).
  • Properties : Higher water solubility (20 mg/mL) compared to the target compound, likely due to reduced steric hindrance .
  • Synthesis: Prepared via cyclization of 4-chloro-3-nitrobenzothioamide with 2-bromo-1-(4-chlorophenyl)ethanone in ethanol (92% yield) .

B. 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole

  • Structure : Dual aromatic substitution (4-chloro-3-nitrophenyl and 4-chlorophenyl) on the thiazole core.
  • Properties : Planar conformation with a dihedral angle of 27.1° between thiazole and benzene rings, enhancing π-electron delocalization .

C. 2-Amino-4-(4-nitrophenyl)thiazole (CAS 2104-09-8)

  • Structure: Amino group at position 2 and 4-nitrophenyl at position 4 of the thiazole.
Physicochemical Properties
Property Target Compound 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole 2-Amino-4-(4-nitrophenyl)thiazole
Molecular Weight (g/mol) 270.69 254.69 221.24
Rotatable Bonds 3 2 2
Topological Polar Surface Area (Ų) 96.2 89.1 106.7
Solubility (Water) Not reported 20 mg/mL 15 mg/mL (estimated)

The target compound’s higher polar surface area suggests lower membrane permeability compared to its analogs, which may limit bioavailability .

Biological Activity

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental biotechnology. This compound features a unique structure characterized by a thiazole ring and chlorinated nitrophenol moieties, which may contribute to its diverse pharmacological properties.

The molecular formula of this compound is C₁₀H₇ClN₂O₃S, with a molecular weight of approximately 270.69 g/mol. Its structural representation reveals the thiazole moiety linked to a 2-chloro-4-nitrophenoxy group, indicating potential sites for chemical reactivity and biological interaction.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Various bioassays have indicated its effectiveness against certain bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The compound's activity profile includes:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown promising MIC values, indicating effective inhibition of bacterial growth.
  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although further research is needed to elucidate these mechanisms fully .

Anticancer Activity

The compound is also being explored for its anticancer properties. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells through various mechanisms:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). The IC₅₀ values observed in these studies suggest significant cytotoxicity .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine and nitro on the phenyl ring enhances the compound's anticancer efficacy, as seen in related thiazole derivatives .

Environmental Applications

In the field of environmental biotechnology , this compound can be studied for its potential role in bioremediation strategies aimed at degrading chlorinated nitrophenol pollutants. This application is crucial due to the environmental persistence of such compounds and their toxic effects on ecosystems.

Synthesis and Testing

The synthesis of this compound can be achieved through several methods, including:

  • Traditional Synthesis : Utilizing standard organic reactions involving thiazole and chlorinated phenolic compounds.
  • One-Pot Reactions : Recent advancements have allowed for more efficient synthesis routes that reduce the number of steps involved while increasing yield and purity .

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeIC₅₀ (µM)Notes
This compoundAntimicrobialTBDEffective against specific bacterial strains
4-NitrobenzylthiazoleAnticancer<50Exhibits apoptosis via mitochondrial pathway
BenzothiazoleAntifungalTBDUsed in agricultural applications

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole?

The synthesis typically involves coupling a thiazole precursor with a substituted phenoxy moiety. Key steps include:

  • Solvent selection : DMSO is commonly used for reflux reactions due to its high boiling point and ability to dissolve polar intermediates .
  • Reaction time : Extended reflux (18–24 hours) improves yield, as seen in analogous thiazole syntheses (e.g., 65% yield for a triazole-thiazole derivative after 18 hours) .
  • Purification : Post-reaction cooling, ice-water precipitation, and recrystallization (e.g., water-ethanol mixtures) enhance purity .
  • Catalysts : While not explicitly mentioned for this compound, halide-based alkylating agents are often used in thiazole etherification reactions .

Q. How should researchers characterize the purity and structure of this compound?

Methodological characterization involves:

  • Melting point analysis : Compare observed values (e.g., 141–143°C in related compounds) to literature to assess purity .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Identify peaks for the chloro-nitrophenoxy group (δ 7.5–8.5 ppm for aromatic protons) and thiazole methylene (δ 4.5–5.5 ppm) .
  • IR spectroscopy : Confirm C-Cl (~750 cm⁻¹) and nitro (~1520 cm⁻¹) stretches .
    • Elemental analysis : Validate calculated vs. observed C, H, N, S content (e.g., <0.3% deviation indicates high purity) .

Q. What safety precautions are critical when handling this compound?

  • Toxicity : Chlorinated nitroaromatics may exhibit mutagenic or carcinogenic properties. Use fume hoods and PPE .
  • Storage : Keep in airtight containers away from light to prevent decomposition .
  • First aid : For skin contact, wash immediately with water; consult a physician if ingested .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These predict reactivity sites (e.g., nitro group as an electron-deficient center) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the chloro-nitrophenoxy moiety in hydrophobic pockets, as demonstrated in thiazole-triazole acetamide studies .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like bacterial strain (e.g., E. coli vs. S. aureus), inoculum size, and solvent (DMSO concentration ≤1% v/v) .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. bromophenyl substitutions) to identify SAR trends .
  • Purity validation : Re-test compounds with conflicting results using HPLC-MS to rule out impurities .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Modify the phenoxy ring (e.g., 4-fluoro, 4-bromo) to enhance lipophilicity or target affinity .
  • Thiazole modifications : Introduce methyl or amino groups at the 4-position to alter electronic properties, as seen in antimicrobial thiazole-ether analogs .
  • Bioisosteric replacement : Replace the nitro group with cyano or trifluoromethyl to balance reactivity and stability .

Q. What methodologies optimize molecular docking studies for this compound?

  • Protein preparation : Use tools like AutoDock Vina to refine the target’s active site (e.g., removing water molecules, adding hydrogens) .
  • Ligand flexibility : Allow rotation of the thiazole-phenoxy methylene bond to explore binding conformations .
  • Validation : Compare docking scores with known inhibitors (e.g., acarbose for glycosidase targets) and validate via MD simulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-((2-Chloro-4-nitrophenoxy)methyl)thiazole
Reactant of Route 2
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2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

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